molecular formula C21H13NO7 B2845253 (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate CAS No. 1105203-58-4

(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2845253
CAS No.: 1105203-58-4
M. Wt: 391.335
InChI Key: BEDMLRDILQVVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate" is a hybrid molecule combining three key structural motifs:

A benzo[d][1,3]dioxole moiety (a methylenedioxy-substituted benzene ring), which is commonly associated with bioactivity in natural and synthetic compounds.

An isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, known for its metabolic stability and role in medicinal chemistry.

  • Heterocycle formation (e.g., isoxazole synthesis via cyclization of β-diketones with hydroxylamine ).
  • Esterification or coupling reactions (e.g., using activating agents like EDC/HOBt or acid chlorides for carboxylate linkage ).

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO7/c23-20(15-7-12-3-1-2-4-16(12)28-21(15)24)25-10-14-9-18(29-22-14)13-5-6-17-19(8-13)27-11-26-17/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDMLRDILQVVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the isoxazole ring through cyclization reactions. The final step involves the esterification of the chromene carboxylic acid with the isoxazole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological relevance. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Substituents Synthesis Highlights Biological Activity (if reported) Reference ID
Target Compound Isoxazole + Coumarin Benzo[d][1,3]dioxole, chromene carboxylate Likely involves hydroxylamine cyclization and ester coupling Not explicitly reported in evidence
3-(1H-Indol-3-yl)isoxazole-5-carboxylate Isoxazole Indole, carboxylate Cyclization with hydroxylamine; EDC/HOBt coupling Antiviral (analogous HIV IN inhibitors)
5-(Benzo[d][1,3]dioxol-5-yl)pyrazole derivatives Pyrazole Benzo[d][1,3]dioxole, tert-butyl Acid chloride coupling with amines Anticonvulsant (structural similarity)
Piroxicam analogs Isoxicam (benzothiazine) Sulfonamide, aryl groups Carboxylic acid activation and amide coupling HIV integrase inhibition (EC50: 20–25 µM)

Key Comparison Points

Core Heterocycle Influence: The isoxazole ring in the target compound offers greater metabolic stability compared to pyrazoles (e.g., in ) due to reduced susceptibility to enzymatic oxidation .

Synthetic Strategies :

  • The target compound’s ester linkage likely employs carboxylate activation (e.g., via EDC/HOBt or acid chlorides), similar to the coupling of 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid in .
  • In contrast, pyrazole derivatives () prioritize amide bond formation using acid chlorides and triethylamine, which may limit functional group compatibility compared to coumarin esters .

Piroxicam analogs () demonstrate HIV integrase inhibition (EC50: 20–25 µM), suggesting that the target compound’s coumarin moiety could be optimized for similar antiviral applications .

Biological Activity

The compound (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate, identified by its CAS number 1040670-02-7, is a complex organic molecule known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C20H17NO6C_{20}H_{17}NO_{6} with a molecular weight of 367.4 g/mol. The structure incorporates several functional groups, including a benzo[d][1,3]dioxole moiety and an isoxazole ring, which are crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit potent growth inhibition against various human cancer cell lines. The proposed mechanisms include:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
  • Targeting Specific Pathways : Similar compounds have been noted to inhibit key signaling pathways involved in cancer progression, such as the EGFR pathway.

Anticancer Activity

A study demonstrated the synthesis of derivatives based on the benzo[d][1,3]dioxole structure that exhibited significant cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for some derivatives were reported as follows:

CompoundIC50 (µM)Cancer Cell Line
Reference Drug (Doxorubicin)7.46HepG2
Reference Drug (Doxorubicin)8.29HCT116
Reference Drug (Doxorubicin)4.56MCF7
New Derivative 12.38HepG2
New Derivative 21.54HCT116
New Derivative 34.52MCF7

The results indicate that some synthesized derivatives showed stronger cytotoxicity than the reference drug doxorubicin, suggesting their potential as effective anticancer agents .

Mechanistic Insights

Further investigations into the mechanisms revealed that these compounds could modulate mitochondrial apoptosis pathways by affecting proteins such as Bax and Bcl-2. Additionally, molecular docking studies suggested strong binding affinities to key targets involved in cancer signaling pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

Formation of the isoxazole core : Cyclocondensation of hydroxylamine derivatives with appropriate diketones or alkynes under acidic conditions.

Coupling with the benzo[d][1,3]dioxole moiety : Friedel-Crafts acylation or nucleophilic substitution, as seen in similar compounds (e.g., AlCl₃-catalyzed reactions in 1,2-dichlorobenzene ).

Esterification of the coumarin carboxylate : Reaction with methylating agents (e.g., SOCl₂ for acid chloride formation, followed by esterification) .
Key Considerations : Optimize reaction times (e.g., 18 hours for chloroform-based coupling ) and use triethylamine as a base to neutralize HCl byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC or TLC with chloroform/methanol (9:1) for purity assessment.
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify protons on the benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for methylenedioxy group) and coumarin carbonyl (δ 165–170 ppm) .
  • IR : Confirm ester C=O stretches (~1740 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₁₅NO₇⁺) .

Advanced Research Questions

Q. What strategies can resolve contradictory data in pharmacological studies of this compound?

  • Methodological Answer : Contradictions in biological activity (e.g., anticonvulsant vs. anti-inflammatory effects) may arise from:

  • Assay Variability : Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and control ROS levels in antioxidant assays .
  • Structural Analogues : Compare with derivatives (e.g., ethyl 5-(4-chlorophenyl)isoxazole carboxylate ) to isolate functional group contributions.
  • Dosage Optimization : Conduct dose-response curves (e.g., 0.1–100 µM) to identify therapeutic windows .
    • Example : A study on similar benzodioxole-isoxazole hybrids showed divergent IC₅₀ values due to solvent polarity effects in kinase inhibition assays .

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding to targets like COX-2 or GABA receptors. Focus on the coumarin carbonyl and isoxazole nitrogen as hydrogen bond donors .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with logP values to enhance blood-brain barrier penetration .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize derivatives .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Catalyst Selection : Replace homogeneous catalysts (e.g., AlCl₃) with recyclable heterogeneous alternatives (e.g., zeolites) to reduce waste .
  • Solvent Optimization : Switch from DMF (high toxicity) to ethanol/water mixtures for greener processing .
  • Purification : Use flash chromatography with gradient elution (hexane → ethyl acetate) to isolate high-purity batches (>95%) .

Key Considerations for Experimental Design

  • Ecotoxicology : Follow protocols from Project INCHEMBIOL to assess environmental persistence (e.g., hydrolysis half-life in water) .
  • Stability Studies : Monitor degradation under UV light (λ = 254 nm) to establish storage guidelines .
  • Multi-Omics Integration : Combine transcriptomics and metabolomics to map signaling pathways affected by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.